Ethyl 5-(aminomethyl)furan-2-carboxylate

Vue d'ensemble

Description

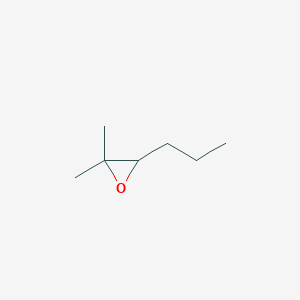

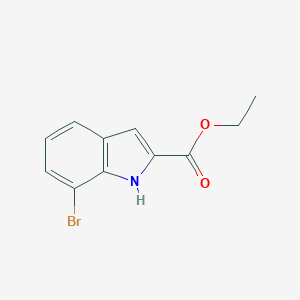

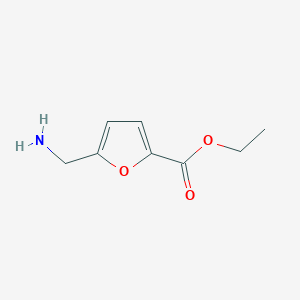

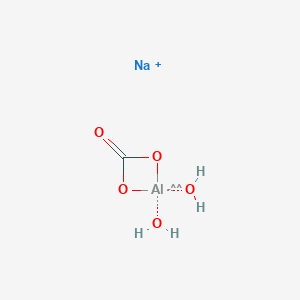

Ethyl 5-(aminomethyl)furan-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 5-(aminomethyl)furan-2-carboxylate includes an aminomethyl group attached to the fifth position of the furan ring and an ethyl ester group at the second position.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which are structurally related to ethyl 5-(aminomethyl)furan-2-carboxylate, involves starting from furfuryl alcohol . Another related compound, ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, is synthesized through an intramolecular 6-endo-dig-cyclization of thioketene generated in situ with an internal CH2NH2 nucleophile . Additionally, the synthesis of ethyl 2-methylfuran-3-carboxylate and its chloroethylated derivative at the 5 position of the ring indicates the possibility of functionalizing furan derivatives at different positions .

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite diverse. For example, the crystal structure of ethyl 2-amino-oxazole-5-carboxylate, a compound with some similarities to ethyl 5-(aminomethyl)furan-2-carboxylate, consists of planar sheets connected by intermolecular hydrogen bonding . In another study, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was determined by X-ray diffraction studies, showing that the furan ring is planar and the molecule is stabilized by weak interactions .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates react with alcohols in the presence of a catalytic amount of concentrated aqueous HCl to give corresponding derivatives . The reaction of keto acetylenic esters with carbonyl reagents leads to the formation of furan derivatives such as methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate . Moreover, the selective synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime through dehydration–hydrogenation indicates the versatility of reactions involving furan rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of different functional groups, such as aminomethyl or ester groups, can affect properties like solubility, boiling point, and reactivity. The intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, also play a significant role in determining the compound's physical state and stability . The biological activity of these compounds, as seen in the cytotoxicity against cancer cell lines and bacteria, is a significant aspect of their chemical properties .

Applications De Recherche Scientifique

Application 1: Monomer for Biobased Polyamides

- Summary of the Application: AMFCA is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . Polyamides derived from AMFCA could potentially replace petroleum-based polyamides, contributing to the development of sustainable materials.

- Methods of Application: The synthesis of AMFCA involves the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) using a cobalt phosphide nanorod catalyst . The reaction conditions were optimized to 0.5 mmol of FFCA-acetal, 5 mmol of NH OAc, substrate to catalyst ratio of 10 mol/mol, under 5 bar H at 393 K for 3 hours in methanol/water 2/1 (v/v) .

- Results or Outcomes: Under the optimized conditions, AMFCA was obtained in 91% yield . Kinetic studies suggest that the reaction route via the hemiacetal form of FFCA-acetal is key for efficient AMFCA formation .

Application 2: Conversion of Biomass-Derived Furfurals

- Summary of the Application: AMFCA can be synthesized from biomass-derived furfurals, specifically 5-(hydroxymethyl)furfural (HMF), through a two-step process involving aerial oxidation followed by reductive amination . This process contributes to the valorization of biomass, turning waste into valuable chemicals.

- Methods of Application: The conversion of HMF to AMFCA involves an initial aerial oxidation step using a Pt/SiO2 catalyst, followed by reductive amination by transaminase .

- Results or Outcomes: The specific outcomes of this process, including yield and efficiency, are not provided in the source .

Application 3: Synthesis of Flecainide Acetate

- Summary of the Application: AMFCA can be used in the synthesis of 2-aminomethylpiperidine, which is a basic raw material for the synthesis of flecainide acetate . Flecainide acetate is a class IC antiarrhythmic agent used to prevent and treat tachyarrhythmias (abnormally fast heart rhythms).

- Methods of Application: The synthesis of 2-aminomethylpiperidine involves the selective hydrogenolysis of bio-renewable 2,5-bis (aminomethyl)furan .

- Results or Outcomes: The specific outcomes of this process, including yield and efficiency, are not provided in the source .

Application 4: Nematicidal Activity

- Summary of the Application: AMFCA, as a component of Eruca sativa volatilome, has shown nematicidal activity against Meloidogyne incognita . This suggests its potential use in the development of non-toxic pesticides.

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific outcomes of this process, including yield and efficiency, are not provided in the source .

Application 5: Conversion of Biomass-Derived Furfurals

- Summary of the Application: AMFCA can be synthesized from biomass-derived furfurals, specifically 5-(hydroxymethyl)furfural (HMF), through a two-step process involving aerial oxidation followed by reductive amination . This process contributes to the valorization of biomass, turning waste into valuable chemicals.

- Methods of Application: The conversion of HMF to AMFCA involves an initial aerial oxidation step using a Pt/SiO2 catalyst, followed by reductive amination by transaminase .

- Results or Outcomes: The specific outcomes of this process, including yield and efficiency, are not provided in the source .

Application 6: Synthesis of Polyamide Monomers

- Summary of the Application: AMFCA can be used in the synthesis of polyamide monomers via carbonate-promoted C–H carboxylation of furfurylamine . This process contributes to the development of sustainable materials.

- Methods of Application: The synthesis involves carbonate-promoted C–H carboxylation, converting furfurylamine into a furan-containing amino acid and a tetrahydrofuran-containing bicyclic lactam in two and four steps, respectively .

- Results or Outcomes: The specific outcomes of this process, including yield and efficiency, are not provided in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWZGDLAZFBBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340587 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(aminomethyl)furan-2-carboxylate | |

CAS RN |

18707-63-6 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)